Cas no 2356802-07-6 (3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid)

3-{(tert-Butoxy)carbonylamino}-3-methylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which serves as a versatile intermediate in organic synthesis and peptide chemistry. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under mild acidic conditions. The compound's branched alkyl chain enhances steric control, making it useful for constructing conformationally constrained peptides or modifying pharmacophores. Its carboxylic acid functionality enables further derivatization via coupling reactions. This reagent is particularly valuable in medicinal chemistry for introducing sterically hindered, non-natural amino acid motifs into target molecules. The product is typically employed in solution-phase or solid-phase peptide synthesis protocols.
3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid structure
2356802-07-6 structure
Product Name:3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid
CAS No:2356802-07-6
MF:C11H21NO4
MW:231.28874373436
MDL:MFCD31592441
CID:5611545
PubChem ID:165891967
Update Time:2025-06-14

3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-816667
    • 3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
    • 2356802-07-6
    • 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid
    • MDL: MFCD31592441
    • Inchi: 1S/C11H21NO4/c1-6-11(5,7-8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)
    • InChI Key: XHMMFTHJCWTWQF-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(CC(=O)O)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 231.14705815g/mol
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 75.6Ų

3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-816667-1g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6
1g
$1029.0 2023-09-02
Enamine
EN300-816667-5g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6
5g
$2981.0 2023-09-02
Enamine
EN300-816667-10g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6
10g
$4421.0 2023-09-02
Enamine
EN300-816667-0.05g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
0.05g
$864.0 2025-02-21
Enamine
EN300-816667-0.1g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
0.1g
$904.0 2025-02-21
Enamine
EN300-816667-0.25g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
0.25g
$946.0 2025-02-21
Enamine
EN300-816667-0.5g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
0.5g
$987.0 2025-02-21
Enamine
EN300-816667-1.0g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
1.0g
$1029.0 2025-02-21
Enamine
EN300-816667-2.5g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
2.5g
$2014.0 2025-02-21
Enamine
EN300-816667-5.0g
3-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
2356802-07-6 95.0%
5.0g
$2981.0 2025-02-21

Additional information on 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid

Comprehensive Overview of 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid (CAS No. 2356802-07-6)

3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid (CAS No. 2356802-07-6) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, makes it a valuable intermediate in drug discovery and bioconjugation applications. The compound's 3-methylpentanoic acid backbone further enhances its versatility in designing bioactive molecules.

In recent years, the demand for Boc-protected amino acids like 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid has surged due to their critical role in solid-phase peptide synthesis (SPPS). Researchers are increasingly exploring its potential in developing novel therapeutics, particularly in oncology and neurodegenerative disease research. The compound's stability under acidic conditions—thanks to the Boc group—makes it a preferred choice for multi-step synthetic routes.

One of the most searched questions in the field is: "How does Boc deprotection work in peptide synthesis?" This highlights the growing interest in understanding the practical applications of 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid. The Boc group can be selectively removed using trifluoroacetic acid (TFA), allowing for precise control in complex molecular assemblies. This property is particularly valuable in creating peptide-based drugs, a hot topic in biopharmaceutical innovation.

Another trending topic is the use of carboxylic acid derivatives in prodrug design. The carboxylic acid functional group in 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid enables esterification or amidation, facilitating the development of prodrugs with improved bioavailability. This aligns with the industry's focus on enhancing drug delivery systems, a frequently searched term in AI-driven literature reviews.

From an SEO perspective, keywords like "Boc-amino acid suppliers", "3-methylpentanoic acid derivatives", and "CAS 2356802-07-6 applications" are highly relevant. These terms reflect user intent in sourcing high-purity intermediates for research. The compound's compatibility with green chemistry principles—another trending search query—further boosts its appeal, as it can be synthesized with minimal environmental impact.

In summary, 3-{(tert-butoxy)carbonylamino}-3-methylpentanoic acid (CAS No. 2356802-07-6) bridges the gap between academic research and industrial applications. Its dual functionality as a protected amine and carboxylic acid positions it as a cornerstone in modern organic synthesis, addressing both current scientific challenges and future therapeutic possibilities.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk